molecular formula C12H10O3 B181880 3-Methoxynaphthalene-1-carboxylic acid CAS No. 147397-60-2

3-Methoxynaphthalene-1-carboxylic acid

Cat. No.: B181880
CAS No.: 147397-60-2
M. Wt: 202.21 g/mol
InChI Key: KDCWMJAKDVZCAO-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: 3-Methoxynaphthalene-1-carboxylic acid can be synthesized through various methods. One common approach involves the oxidation of 3-methoxynaphthalene using potassium permanganate (KMnO₄) in an alkaline medium. The reaction typically proceeds under reflux conditions, and the product is isolated through acidification and subsequent crystallization .

Industrial Production Methods: In industrial settings, the production of this compound may involve the carboxylation of 3-methoxynaphthalene using carbon dioxide (CO₂) in the presence of a suitable catalyst. This method offers a more scalable and efficient route for large-scale production .

Chemical Reactions Analysis

Types of Reactions: 3-Methoxynaphthalene-1-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO₄) in an alkaline medium.

    Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.

    Substitution: Various nucleophiles under appropriate conditions.

Major Products Formed:

    Oxidation: 3-Methoxynaphthalene-1,2-dicarboxylic acid.

    Reduction: 3-Methoxynaphthalene-1-methanol.

    Substitution: Derivatives with substituted functional groups.

Comparison with Similar Compounds

    3-Hydroxynaphthalene-1-carboxylic acid: Similar structure but with a hydroxyl group instead of a methoxy group.

    3-Methoxynaphthalene-2-carboxylic acid: Similar structure but with the carboxylic acid group at the 2-position.

Uniqueness: 3-Methoxynaphthalene-1-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the methoxy group at the 3-position and the carboxylic acid group at the 1-position allows for unique reactivity and interactions compared to its analogs .

Properties

IUPAC Name

3-methoxynaphthalene-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10O3/c1-15-9-6-8-4-2-3-5-10(8)11(7-9)12(13)14/h2-7H,1H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDCWMJAKDVZCAO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=CC=CC=C2C(=C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10598807
Record name 3-Methoxynaphthalene-1-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10598807
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

202.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

147397-60-2
Record name 3-Methoxynaphthalene-1-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10598807
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-methoxynaphthalene-1-carboxylic acid
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